Whitepaper: 5-Bromo-3-cyclopropyl-1,2-thiazole in Modern Medicinal Chemistry and Agrochemical Development
Whitepaper: 5-Bromo-3-cyclopropyl-1,2-thiazole in Modern Medicinal Chemistry and Agrochemical Development
Executive Summary
The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery frequently relies on the strategic incorporation of specialized heterocyclic building blocks. 5-Bromo-3-cyclopropyl-1,2-thiazole (also known as 5-bromo-3-cyclopropylisothiazole) has emerged as a highly versatile, bifunctional scaffold. By combining the metabolic resilience of the isothiazole core, the conformational rigidity and lipophilic modulation of a cyclopropyl group, and the synthetic tractability of a C5-bromide, this compound serves as a premier starting material for synthesizing advanced active pharmaceutical ingredients (APIs) and agrochemicals[1].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, designed specifically for application scientists and synthetic chemists.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 5-bromo-3-cyclopropyl-1,2-thiazole is critical for predicting its behavior in both synthetic environments and biological systems. The isothiazole ring (1,2-thiazole) is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms. The presence of the electron-withdrawing bromine atom at the 5-position significantly alters the electron density of the ring, making it highly susceptible to transition-metal-catalyzed cross-coupling[2][3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 5-bromo-3-cyclopropyl-1,2-thiazole |
| Common Name | 5-Bromo-3-cyclopropylisothiazole |
| CAS Registry Number | 1513081-63-4[4] |
| Molecular Formula | C6H6BrNS[5] |
| Molecular Weight | 204.09 g/mol [2] |
| Monoisotopic Mass | 202.94043 Da[2] |
| SMILES | C1CC1C2=NSC(=C2)Br[2] |
| InChIKey | PORDYJGEYIQUMB-UHFFFAOYSA-N[2] |
| Physical State | Liquid to low-melting solid (temperature dependent) |
Structural Rationale in Drug Design (The "Why")
As an Application Scientist, it is vital to understand why this specific substitution pattern is chosen during lead optimization.
The Isothiazole Core as a Bioisostere
The 1,2-thiazole ring is frequently deployed as a bioisostere for pyridine, phenyl, and thiophene rings[6]. Unlike pyridines, which can be prone to N-oxidation and associated late-stage toxicology issues, the isothiazole core is significantly more resistant to oxidative metabolism[6]. Furthermore, the adjacent N-S heteroatoms alter the dipole moment of the molecule, often improving aqueous solubility compared to purely carbocyclic analogs.
The "Cyclopropyl Effect"
The substitution of a cyclopropyl group at the C3 position serves multiple mechanistic purposes:
-
Metabolic Shielding: The cyclopropyl ring lacks the easily abstractable benzylic/allylic protons found in linear alkyl chains (like ethyl or propyl groups), thereby reducing susceptibility to Cytochrome P450-mediated oxidation.
-
Lipophilicity Modulation: It provides a lower logD contribution compared to larger aliphatic rings, helping to maintain the compound within Lipinski's Rule of 5 parameters.
-
Conformational Rigidity: The fixed bond angles of the cyclopropyl group force the molecule into a specific 3D vector, often enhancing target binding affinity by reducing the entropic penalty upon receptor binding[7].
The C5-Bromine as a Synthetic Linchpin
The bromine atom at the 5-position is the critical synthetic handle. Because the isothiazole ring is relatively electron-deficient compared to pyrrole or furan, the C-Br bond is highly activated for oxidative addition by low-valent transition metals (e.g., Pd(0) or Cu(I)). This allows for rapid, divergent synthesis of compound libraries via cross-coupling[3].
Reaction Pathway Visualization
The true value of 5-bromo-3-cyclopropyl-1,2-thiazole lies in its ability to act as a central hub for divergent synthesis. The diagram below illustrates the primary synthetic pathways utilized in modern medicinal chemistry to elaborate this scaffold.
Fig 1: Synthetic divergence of 5-bromo-3-cyclopropyl-1,2-thiazole via cross-coupling.
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for each critical step to empower the bench scientist to troubleshoot effectively[8].
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol describes the coupling of 5-bromo-3-cyclopropyl-1,2-thiazole with an aryl boronic acid to generate a 5-aryl derivative[3][9].
Reagents:
-
5-bromo-3-cyclopropyl-1,2-thiazole (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/H₂O mixture with dry Nitrogen or Argon for 15 minutes. Causality: Oxygen must be removed to prevent the premature oxidation of the Pd(0) active catalytic species to inactive Pd(II) complexes, which would stall the reaction.
-
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-cyclopropyl-1,2-thiazole, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas. Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the final reductive elimination step of the catalytic cycle, preventing the formation of homocoupled byproducts.
-
Reaction Execution: Heat the mixture to 90°C for 4–6 hours.
-
Self-Validating Monitoring: Monitor the reaction via LC-MS. Validation Check: Look for the disappearance of the starting material, which presents as a distinct isotopic doublet at m/z 204/206 (due to ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio). The appearance of the product mass without the bromine isotope pattern confirms successful coupling.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Metal-Halogen Exchange and Electrophilic Trapping
For the introduction of non-aryl groups (e.g., carboxylic acids, aldehydes, or alkyl chains), metal-halogen exchange is preferred over cross-coupling.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-bromo-3-cyclopropyl-1,2-thiazole (1.0 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere.
-
Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Strict temperature control is required to prevent the highly reactive lithiated isothiazole intermediate from undergoing ring-opening or self-condensation.
-
Lithiation: Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) over 10 minutes. Stir for 30 minutes at -78°C.
-
Electrophile Addition: Add the desired electrophile (e.g., DMF for formylation, or CO₂ gas for carboxylation) directly to the cold solution.
-
Quenching: Allow the reaction to slowly warm to 0°C, then quench with saturated aqueous NH₄Cl. Causality: The mild acid neutralizes the alkoxide/lithium salts without degrading the newly formed isothiazole derivative.
-
Extraction: Extract with Dichloromethane (DCM), dry, and purify as standard.
Safety, Handling, and Storage
-
Toxicity: Halogenated heterocycles can be skin and eye irritants. Handle exclusively within a certified chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Causality: While the cyclopropyl group provides metabolic stability, the electron-rich sulfur atom in the isothiazole ring can slowly oxidize to a sulfoxide or sulfone upon prolonged exposure to atmospheric oxygen and ambient light.
-
Disposal: Halogenated organic waste must be segregated and disposed of according to institutional and governmental environmental health and safety (EHS) guidelines.
References
- PubChemLite. "5-bromo-3-cyclopropyl-1,2-thiazole (C6H6BrNS)". Université du Luxembourg.
- Sigma-Aldrich. "5-bromo-3-cyclopropyl-1,2-thiazole | 1513081-63-4". MilliporeSigma.
- PubChemLite. "C6H6BrN - Explore". Université du Luxembourg.
- BenchChem. "Technical Support Center: Optimizing Reaction - General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromoisothiazole". Benchchem.
- Royal Society of Chemistry. "Innovative approaches to the synthesis of five-membered heteroaromatics with emerging synthetic methodologies". RSC Publishing.
- National Institutes of Health. "Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones". PMC.
- Beilstein Journals. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles". Beilstein Journal of Organic Chemistry.
- American Chemical Society. "Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6". Journal of Medicinal Chemistry.
- Google Patents. "WO2021050915A1 - Mta-cooperative prmt5 inhibitors".
Sources
- 1. Innovative approaches to the synthesis of five-membered heteroaromatics with emerging synthetic methodologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS01300C [pubs.rsc.org]
- 2. PubChemLite - 5-bromo-3-cyclopropyl-1,2-thiazole (C6H6BrNS) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-bromo-3-cyclopropyl-1,2-thiazole | 1513081-63-4 [sigmaaldrich.com]
- 5. PubChemLite - C6H6BrN - Explore [pubchemlite.lcsb.uni.lu]
- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 7. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]
